molecular formula C11H12BNO2 B7953700 [3-(1-Cyanocyclobutyl)phenyl]boronic acid

[3-(1-Cyanocyclobutyl)phenyl]boronic acid

Cat. No.: B7953700
M. Wt: 201.03 g/mol
InChI Key: WYPHJDWNNLTKKQ-UHFFFAOYSA-N
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Description

[3-(1-Cyanocyclobutyl)phenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyanocyclobutyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1-Cyanocyclobutyl)phenyl]boronic acid typically involves the following steps:

    Formation of the Cyanocyclobutyl Intermediate: The cyanocyclobutyl group can be introduced through a cycloaddition reaction involving a suitable diene and a nitrile compound.

    Attachment to the Phenyl Ring: The cyanocyclobutyl intermediate is then coupled with a phenylboronic acid derivative using a palladium-catalyzed cross-coupling reaction.

    Final Product Isolation: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Key factors include precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

[3-(1-Cyanocyclobutyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the cyanocyclobutyl group to an amine or other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

[3-(1-Cyanocyclobutyl)phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism by which [3-(1-Cyanocyclobutyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology and medicinal chemistry. The cyanocyclobutyl group may also participate in specific interactions with biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanophenylboronic acid: Similar structure but lacks the cyclobutyl group.

    4-Cyanophenylboronic acid: Similar structure with the cyan group in a different position.

    3-Methoxyphenylboronic acid: Contains a methoxy group instead of a cyanocyclobutyl group.

Uniqueness

[3-(1-Cyanocyclobutyl)phenyl]boronic acid is unique due to the presence of the cyanocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable reagent in various applications.

Properties

IUPAC Name

[3-(1-cyanocyclobutyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO2/c13-8-11(5-2-6-11)9-3-1-4-10(7-9)12(14)15/h1,3-4,7,14-15H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPHJDWNNLTKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2(CCC2)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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